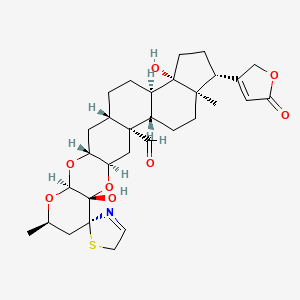
Steroid derivative 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Steroid Derivative 3 is a synthetic compound belonging to the class of steroid derivatives Steroids are biologically active compounds that play crucial roles in various physiological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Steroid Derivative 3 typically involves multiple steps, starting from a basic steroid scaffoldFor instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction has been employed to introduce heterocycles into the steroid structure . The reaction conditions are generally mild, using water as a solvent and copper as a catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Steroid Derivative 3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired functional group.
Major Products: The major products formed from these reactions include various functionalized steroid derivatives with altered biological activities .
Scientific Research Applications
Steroid Derivative 3 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Industry: Utilized in the development of pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Steroid Derivative 3 involves its interaction with specific molecular targets, such as nuclear receptors. Upon binding to these receptors, it can modulate gene expression and protein synthesis, leading to various physiological effects. The pathways involved include the regulation of hormone levels and the modulation of immune responses .
Comparison with Similar Compounds
Steroid Derivative 3 is unique compared to other steroid derivatives due to its specific functional groups and structural modifications. Similar compounds include:
Estradiol: A natural estrogen with similar structural features but different biological activities.
Testosterone: An androgen with distinct physiological effects.
Corticosteroids: Synthetic steroids used for their anti-inflammatory properties.
This compound stands out due to its potential for targeted therapeutic applications and its ability to undergo diverse chemical modifications.
Properties
Molecular Formula |
C31H41NO8S |
|---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
(1S,3R,5S,7R,9S,10S,12R,14R,15S,18R,19R,22S,23R)-10,22-dihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)spiro[4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-9,2'-5H-1,3-thiazole]-14-carbaldehyde |
InChI |
InChI=1S/C31H41NO8S/c1-17-13-30(32-9-10-41-30)31(36)26(38-17)39-23-12-19-3-4-22-21(28(19,16-33)14-24(23)40-31)5-7-27(2)20(6-8-29(22,27)35)18-11-25(34)37-15-18/h9,11,16-17,19-24,26,35-36H,3-8,10,12-15H2,1-2H3/t17-,19+,20-,21+,22-,23-,24-,26+,27-,28-,29+,30+,31+/m1/s1 |
InChI Key |
DONIPVCAKBPJLH-NCSQWUIOSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@@]3([C@@H](O1)O[C@@H]4C[C@@H]5CC[C@@H]6[C@@H]([C@]5(C[C@H]4O3)C=O)CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)N=CCS2 |
Canonical SMILES |
CC1CC2(C3(C(O1)OC4CC5CCC6C(C5(CC4O3)C=O)CCC7(C6(CCC7C8=CC(=O)OC8)O)C)O)N=CCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















